molecular formula C12H17NO2 B2887361 (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol CAS No. 1820572-44-8

(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol

Cat. No.: B2887361
CAS No.: 1820572-44-8
M. Wt: 207.273
InChI Key: JHMFYABGGPNZRG-VXGBXAGGSA-N
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Description

Significance of Stereodefined Aminocyclohexanol Scaffolds in Organic Synthesis

The aminocyclohexanol scaffold is a cornerstone in modern organic synthesis, particularly when its stereochemistry is precisely controlled. Chirality, or the "handedness" of molecules, is a fundamental property in biological systems, as enzymes, receptors, and other biological targets are themselves chiral. researchgate.net Consequently, the individual enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. oup.comscilit.com The tragedy involving thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark illustration of this principle. frontiersin.org

Stereodefined scaffolds, such as the (1R,2R)-aminocyclohexanol core, are prized for several reasons:

Three-Dimensional Control: The cyclohexane (B81311) ring provides a rigid and predictable three-dimensional framework. This conformational rigidity is crucial for designing molecules that can fit into the specific binding pockets of proteins with high selectivity.

Chiral Building Blocks: These scaffolds serve as versatile starting materials or key intermediates in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients. researchgate.net For instance, derivatives of trans-aminocyclohexyl structures are used as starting materials for pharmacologically active agents like Cariprazine. nih.gov

Catalysis and Ligand Design: The amino and hydroxyl groups can be used to coordinate with metal centers, making these scaffolds valuable components of chiral ligands for asymmetric catalysis. This allows chemists to create new chiral centers with high enantioselectivity in a variety of chemical reactions.

The precise placement of functional groups on the cyclohexane ring in a defined stereochemical relationship (e.g., the trans-configuration of the amino and hydroxyl groups in (1R,2R)-2-aminocyclohexanol) is critical for achieving the desired stereocontrol in subsequent synthetic steps. nih.gov

Overview of the Compound Class: Chiral Aminophenoxy Cyclohexanols

The class of chiral aminophenoxy cyclohexanols, to which (1R,2R)-2-(4-aminophenoxy)cyclohexan-1-ol belongs, combines the stereochemical richness of the aminocyclohexanol scaffold with the electronic and structural features of an aminophenoxy group. This combination makes them particularly interesting for applications in medicinal chemistry and drug discovery.

The aminophenoxy moiety adds several important features:

Hydrogen Bonding Capability: The primary amine on the phenyl ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Aromatic Interactions: The phenyl ring can engage in π-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) within an enzyme's active site.

Synthetic Handle: The amino group provides a reactive site for further chemical modification, allowing for the synthesis of a library of related compounds to explore structure-activity relationships (SAR). gaucherdisease.org For example, the aminophenoxy structure is a known building block for agents with potential hypoglycemic activity.

This class of compounds is particularly relevant to the development of enzyme inhibitors. Many enzyme inhibitors are designed to mimic the transition state of the natural substrate. The defined stereochemistry of the cyclohexanol (B46403) core, combined with the interaction potential of the aminophenoxy group, allows for precise positioning of the molecule within an enzyme's active site. This is crucial for achieving high potency and selectivity. Research into inhibitors for enzymes like glucosylceramidase (GBA/GBA2) often involves scaffolds that can present hydrophobic and hydrogen-bonding features in a specific spatial arrangement, a role for which chiral aminophenoxy cyclohexanols are structurally well-suited. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-(4-aminophenoxy)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4,13H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMFYABGGPNZRG-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of 1r,2r 2 4 Aminophenoxy Cyclohexan 1 Ol and Analogues

Chiral Pool Strategies and Precursor Utilization

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these molecules to construct complex chiral targets, thereby avoiding the need for de novo asymmetric synthesis or chiral resolution. For the synthesis of (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol, a key precursor is the (1R,2R)-trans-1,2-cyclohexanediol, which is accessible from the chiral pool. scbt.com This C2-symmetric diol serves as an excellent chiral scaffold, with its well-defined stereochemistry being incorporated into the final product.

Asymmetric Derivatization of Cyclohexene (B86901) Oxide

An alternative to using chiral pool precursors is the asymmetric derivatization of achiral starting materials like cyclohexene oxide. Enantioselective methods can be employed to open the epoxide ring, thereby establishing the desired stereocenters. One such method is the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides, which can produce chiral cyclohexenols with high enantiomeric excess. orientjchem.orgresearchgate.net

Furthermore, the catalytic enantioselective ring-opening of meso-epoxides, such as cyclohexene oxide, with nucleophiles is a well-established method for generating chiral 1,2-difunctionalized cyclohexanes. The use of chiral catalysts, for instance, those based on gallium-lithium-BINOL (GaLB) complexes, has been shown to effectively promote the enantioselective ring-opening of cyclohexene oxide with phenolic nucleophiles. acs.org This reaction proceeds via an SN2-type mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack and leading to the formation of a trans-disubstituted product. youtube.commasterorganicchemistry.com The stereochemical outcome is governed by the Fürst-Plattner rule, which predicts that the nucleophile will attack at a position that allows the reaction to proceed through a chair-like transition state, which is energetically more favorable than a boat-like transition state. youtube.comnih.gov

Starting MaterialCatalyst/ReagentProductYield (%)Enantiomeric Excess (%)Reference
Cyclohexene oxideChiral lithium amides(R)-Cyclohex-2-enol80-9578-99 orientjchem.org
Cyclohexene oxide(R)-GaLB complex with 4-methoxyphenolChiral 2-(4-methoxyphenoxy)cyclohexan-1-ol31-7567-93 acs.org

Stereocontrolled Introduction of Cyclohexanol (B46403) Moieties

When starting from cyclohexene oxide, the stereocontrolled introduction of the two hydroxyl groups in a trans-relationship is achieved through the ring-opening of the epoxide. The nucleophilic attack on one of the epoxide carbons forces the opening of the ring in such a way that the incoming nucleophile and the resulting hydroxyl group are on opposite sides of the cyclohexane (B81311) ring, leading to a trans-diaxial arrangement in the chair-like transition state. youtube.com Subsequent ring-flipping results in the more stable trans-diequatorial conformation of the final product.

Formation of the Aryloxy Linkage

The formation of the ether bond between the cyclohexanol ring and the aromatic moiety is a key step in the synthesis. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an oxygen nucleophile from the cyclohexanol precursor displaces a leaving group on an activated aromatic ring.

Nucleophilic Aromatic Substitution Pathways

The SNAr reaction is a well-established method for forming aryl ethers. For the synthesis of this compound, a plausible pathway involves the reaction of a partially protected (1R,2R)-trans-1,2-cyclohexanediol with an electron-deficient aromatic compound, such as 4-fluoro-1-nitrobenzene or 4-chloro-1-nitrobenzene. researchgate.netresearchgate.net The nitro group in the para position is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.

The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the cyclohexanol to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the leaving group on the aromatic ring. The reaction can be performed under various conditions, including in the presence of a phase-transfer catalyst or under microwave irradiation to enhance the reaction rate.

NucleophileElectrophileBaseProductReference
Pyrrolidine4-Fluoro-1-nitrobenzeneN/A1-(4-Nitrophenyl)pyrrolidine researchgate.net
PhenolatesPentafluoropyridineN/A4-Phenoxytetrafluoropyridine nih.gov

Mechanistic Considerations of Aromatic Etherification

The mechanism of the SNAr reaction for aromatic etherification involves two main steps. In the first step, the nucleophile (the alkoxide of the cyclohexanol derivative) attacks the electron-deficient aromatic ring at the carbon atom attached to the leaving group. This addition step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and is particularly stabilized by the presence of electron-withdrawing groups, such as the nitro group, at the ortho and para positions relative to the site of substitution. In the second step, the leaving group (e.g., fluoride (B91410) or chloride) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final aryl ether product. In some cases, particularly with highly reactive substrates, the reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single transition state. nih.gov

Reductive Amination and Nitro Group Reduction for Amine Formation

The final step in the synthesis of this compound is the formation of the primary amine on the aromatic ring. This is most commonly achieved by the reduction of a nitro group that was present on the aromatic precursor.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Another widely used method is the use of dissolving metal reductions, such as iron, tin, or zinc in the presence of an acid (e.g., HCl). These methods are generally high-yielding and chemoselective, allowing for the reduction of the nitro group without affecting other functional groups in the molecule.

Starting MaterialReagentProductReference
Aromatic Nitro CompoundH₂, Pd/CAromatic AmineGeneral Knowledge
Aromatic Nitro CompoundFe, HClAromatic AmineGeneral Knowledge
Aromatic Nitro CompoundSn, HClAromatic AmineGeneral Knowledge
Aromatic Nitro CompoundZn, NH₄ClAromatic HydroxylamineGeneral Knowledge

While reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds, it is not the most direct route for the introduction of the amino group in the para position of the phenoxy moiety in this specific synthetic pathway. The reduction of a pre-existing nitro group is the more conventional and efficient strategy.

Chiral Resolution Methodologies Applied to Aminophenoxycyclohexanol Precursors

The stereoselective synthesis of this compound necessitates a robust strategy for establishing the desired stereochemistry. A critical approach involves the chiral resolution of racemic precursors, a process of separating a mixture of enantiomers. This section details the methodologies applied to key precursors, focusing on the formation of diastereomeric salts, a widely employed and effective technique for obtaining enantiomerically pure compounds.

A common and structurally related precursor for which detailed resolution protocols have been established is trans-2-aminocyclohexanol and its derivatives. The principles and methods applied to these precursors are directly relevant to the synthesis of the target compound. The resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol serves as a prime example. This process is effectively achieved through the use of chiral resolving agents, such as enantiomerically pure mandelic acid, to form diastereomeric salts with differing solubilities. mdpi.comcsic.es

A sequential resolution strategy using both (R)- and (S)-mandelic acid allows for the efficient separation of both enantiomers of the racemic amine with high enantiomeric excess (>99% ee). mdpi.comrsc.org The process involves the selective crystallization of one diastereomeric salt from a suitable solvent, followed by the isolation of the other diastereomer from the mother liquor. A straightforward aqueous workup then allows for the recovery of the enantiomerically pure amino alcohol and the chiral resolving agent. mdpi.com

The selection of the resolving agent and the solvent system is crucial for achieving efficient separation. Research into the resolution of racemic trans-2-aminocyclohexanol has identified optically active 2-methoxyphenylacetic acid as another effective resolving agent, particularly when using water as the solvent. This method has been shown to yield (1S,2S)-trans-2-aminocyclohexanol with high optical purity (99.6% ee) and a good yield.

Below are detailed research findings from the chiral resolution of key aminocyclohexanol precursors.

Detailed Research Findings

Resolution of rac-trans-2-(N-benzyl)amino-1-cyclohexanol with Mandelic Acid

A highly efficient protocol for the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol involves a sequential process using both enantiomers of mandelic acid. mdpi.com This method yields both enantiomers of the amino alcohol in high purity.

The initial step involves the formation of a diastereomeric salt with one enantiomer of mandelic acid. For instance, treatment of the racemic amine with (S)-mandelic acid leads to the preferential crystallization of the (1R,2R)-2-(N-benzyl)amino-1-cyclohexanol-(S)-mandelate salt. Subsequently, the mother liquor, now enriched in the (1S,2S)-enantiomer, is treated with (R)-mandelic acid to crystallize the corresponding diastereomeric salt. This sequential approach maximizes the recovery of both enantiomers from the initial racemic mixture. The enantiomeric excess of the resolved amino alcohols is typically determined by chiral High-Performance Liquid Chromatography (HPLC). csic.es

Resolving AgentTarget EnantiomerYield (%)Enantiomeric Excess (ee) (%)
(S)-Mandelic Acid(1R,2R)-2-(N-benzyl)amino-1-cyclohexanol7299
(R)-Mandelic Acid(1S,2S)-2-(N-benzyl)amino-1-cyclohexanol89-90>99
Data sourced from Schiffers et al. (2006) and Organic Syntheses Procedure. mdpi.comcsic.es

Resolution of rac-trans-2-aminocyclohexanol with 2-Methoxyphenylacetic Acid

An alternative method for the resolution of the parent trans-2-aminocyclohexanol involves the use of (R)-2-methoxyphenylacetic acid. This process, conducted in an aqueous medium, provides the (1S,2S)-enantiomer with excellent optical purity and a respectable yield.

The procedure involves heating a mixture of the racemic aminocyclohexanol and (R)-2-methoxyphenylacetic acid in water to form a solution. Upon cooling, the diastereomeric salt of (1S,2S)-trans-2-aminocyclohexanol and (R)-2-methoxyphenylacetic acid selectively crystallizes. The salt is then isolated by filtration, and the free amine is liberated to afford the enantiomerically pure product.

Resolving AgentTarget EnantiomerSolventYield (%)Enantiomeric Excess (ee) (%)
(R)-2-Methoxyphenylacetic Acid(1S,2S)-trans-2-aminocyclohexanolWater67.199.6
Data sourced from EP2168943A1.

Stereochemical and Conformational Analysis of 1r,2r 2 4 Aminophenoxy Cyclohexan 1 Ol

Elucidation of Absolute Configuration and Diastereomeric Purity

The designation (1R,2R) defines the absolute configuration at the two chiral centers of the cyclohexanol (B46403) ring, C-1 (bearing the hydroxyl group) and C-2 (bearing the aminophenoxy group). This trans-diastereomer is distinct from the corresponding cis-diastereomers, (1R,2S) and (1S,2R).

Methods for Determining Absolute Configuration:

The definitive assignment of the (1R,2R) configuration would typically be achieved through one or more of the following established methods:

Chiral Synthesis: Synthesis from a starting material of known chirality (a chiral pool precursor) allows for a predictable stereochemical outcome. For instance, a stereospecific reaction sequence starting from a chiral epoxide or through an asymmetric hydrogenation could yield the desired (1R,2R) isomer.

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved by single-crystal X-ray diffraction analysis, particularly if a heavy atom is present in the structure or through the use of chiral derivatizing agents. No published crystal structure for this specific compound is currently available.

Spectroscopic and Chiroptical Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (e.g., Mosher's acid) can be used to establish the absolute configuration of stereogenic centers. Additionally, chiroptical methods like Circular Dichroism (CD) spectroscopy provide information based on the differential absorption of circularly polarized light, which is unique to a specific enantiomer.

Diastereomeric Purity:

The diastereomeric purity of a sample of (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol is crucial as different diastereomers can have vastly different physical, chemical, and biological properties. The purity is typically assessed using high-performance liquid chromatography (HPLC) on a chiral stationary phase or by NMR spectroscopy, where distinct signals for each diastereomer can often be resolved. Without experimental data, the diastereomeric excess (d.e.) of synthesized batches remains undocumented in the literature.

Conformational Preferences of the Cyclohexanol Ring

The six-membered cyclohexanol ring is not planar and exists predominantly in chair conformations to minimize angular and torsional strain. For a 1,2-disubstituted cyclohexane (B81311) like this compound, two principal chair conformations are in equilibrium.

Table 3.1: Possible Chair Conformations of this compound

ConformationC-1 (-OH) PositionC-2 (-O-Ph-NH₂) PositionExpected Stability
A EquatorialEquatorialMore Stable
B AxialAxialLess Stable

The diequatorial conformation is generally expected to be significantly more stable and thus the predominant form at equilibrium. This preference is due to the minimization of steric hindrance. Large substituents like the 4-aminophenoxy group create significant destabilizing 1,3-diaxial interactions when placed in an axial position.

Analytical Techniques for Conformation Study:

NMR Spectroscopy: The conformational equilibrium can be experimentally investigated using ¹H NMR. The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large J-values (typically 8-13 Hz) between vicinal protons (e.g., H-1 and H-2) are indicative of a trans-diaxial relationship, while smaller values are associated with axial-equatorial or equatorial-equatorial arrangements.

Computational Chemistry: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for calculating the relative energies of different conformations. Such calculations could provide the energy difference (ΔG) between the diequatorial and diaxial conformers, allowing for a theoretical prediction of their population ratio.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of functional groups in the (1R,2R) stereoisomer is paramount for its interaction with other chiral molecules, such as biological receptors, enzymes, or chiral catalysts. The hydroxyl and amino groups are capable of acting as hydrogen bond donors and acceptors, and their precise spatial orientation, dictated by the stereochemistry and conformation, governs the molecule's ability to fit into a binding site.

Different stereoisomers of a molecule often exhibit dramatically different biological activities. For example, one enantiomer might bind strongly to a receptor while its mirror image has little to no affinity. Similarly, the trans-diastereomer (1R,2R) would present a different spatial profile of hydrogen bonding groups and hydrophobic regions compared to a cis-diastereomer, leading to distinct molecular recognition events.

Studies on analogous structures often reveal that only one specific stereoisomer is responsible for the desired biological effect. However, without specific bioactivity or binding assay data for this compound and its other stereoisomers, any discussion of its specific molecular interactions remains speculative.

Derivatization and Functionalization Strategies of 1r,2r 2 4 Aminophenoxy Cyclohexan 1 Ol

Transformations at the Amino Group: Amidation, Alkylation, and Heterocycle Formation

The primary amino group in (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol serves as a key site for a variety of chemical modifications, including amidation, alkylation, and the formation of heterocyclic structures. These transformations are fundamental in medicinal chemistry for creating diverse compound libraries for drug discovery.

Amidation reactions of the amino group are typically achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids using standard coupling agents. These reactions lead to the formation of stable amide bonds, allowing for the introduction of a wide array of substituents.

Alkylation of the amino group can be performed using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, necessitating careful control of reaction conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing specific alkyl groups.

Heterocycle Formation can be initiated from the amino group. For instance, reaction with appropriate bifunctional reagents can lead to the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules.

Chemical Modifications of the Hydroxyl Moiety

The secondary hydroxyl group on the cyclohexyl ring presents another avenue for structural diversification. Common modifications include esterification, etherification, and oxidation.

Esterification can be accomplished by reacting the alcohol with acyl chlorides or anhydrides, often in the presence of a base. This transformation is useful for modifying the lipophilicity and metabolic stability of the molecule.

Etherification , such as the Williamson ether synthesis, allows for the introduction of various alkyl or aryl groups at the hydroxyl position. This is typically carried out by deprotonating the alcohol to form an alkoxide, followed by reaction with an appropriate electrophile.

Oxidation of the secondary alcohol to a ketone provides a key intermediate for further functionalization. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Selective Reactions on the Aromatic Ring System

The electron-rich 4-aminophenoxy group directs electrophilic aromatic substitution reactions primarily to the ortho positions relative to the amino group. However, the amino group is often protected prior to carrying out these reactions to prevent side reactions and to modulate its directing effect. Common electrophilic aromatic substitutions include halogenation, nitration, and Friedel-Crafts reactions, enabling the introduction of a range of substituents onto the aromatic ring.

Applications in Chiral Ligand Design and Asymmetric Catalysis

(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol as a Chiral Scaffold for Ligand Synthesis

The structural rigidity and defined stereochemistry of this compound make it an excellent chiral scaffold for the synthesis of a variety of bidentate and polydentate ligands. The presence of two distinct functional groups, an amino group and a hydroxyl group, allows for selective modifications to create a library of ligands with diverse steric and electronic properties.

The amino group can be readily transformed into amides, sulfonamides, or Schiff bases through reactions with acyl chlorides, sulfonyl chlorides, or aldehydes, respectively. The hydroxyl group can be etherified or esterified. These modifications allow for the fine-tuning of the ligand's coordination properties and the chiral pocket it creates around a metal center. The trans-configuration of the functional groups on the cyclohexane (B81311) ring ensures that substituents project away from each other, creating a well-defined and predictable three-dimensional structure. This pre-organization is a key feature that influences the stability and catalytic activity of the resulting metal complexes.

Chiral amino alcohols are known to be effective ligands in a variety of asymmetric reactions. For instance, catalysts derived from chiral amino alcohols have been successfully employed in asymmetric reductions, diethylzinc additions, and aldol reactions. The cyclohexyl backbone in this compound, as opposed to a more flexible acyclic backbone, is expected to impart greater rigidity to the resulting ligands, potentially leading to higher enantioselectivities in catalytic applications.

Coordination Chemistry with Transition Metal Ions

The amino and hydroxyl groups of this compound and its derivatives can coordinate to a wide range of transition metal ions, forming stable chelate complexes. libretexts.org The nature of the metal-ligand interactions and the resulting geometry of the complex are crucial for its subsequent use in asymmetric catalysis.

The coordination of ligands derived from chiral amino alcohols to transition metals such as cobalt, copper, and zinc has been studied. alfa-chemistry.com These complexes often exhibit well-defined coordination geometries, which are influenced by the electronic properties of the metal ion and the steric bulk of the ligand. The formation of a five- or six-membered chelate ring involving the nitrogen and oxygen atoms of the amino alcohol scaffold is a common feature of these complexes.

The rigid cyclohexane backbone of this compound pre-organizes the coordinating amino and hydroxyl groups in a specific spatial arrangement. This pre-organization minimizes the entropic penalty upon coordination to a metal ion, leading to the formation of thermodynamically stable metal complexes. In contrast, more flexible acyclic ligands have a higher conformational freedom, and their coordination to a metal center is entropically less favorable.

When a chiral ligand coordinates to a metal center, the chirality of the ligand is transferred to the metal complex, creating a chiral environment around the metal. This chirality transfer is fundamental to asymmetric catalysis, as it allows the catalyst to differentiate between enantiotopic faces of a prochiral substrate.

The rigid framework of this compound ensures an effective transfer of chirality. The stereochemistry of the resulting metal complex can be highly controlled, leading to high levels of diastereoselection in its formation. Studies on related chiral amino alcohol complexes have shown that the absolute configuration of the amino alcohol dictates the stereochemistry of the metal complex. nih.gov This predictable diastereoselection is crucial for the rational design of asymmetric catalysts.

Role in Homogeneous and Heterogeneous Asymmetric Catalysis

Ligands derived from this compound can be employed in both homogeneous and heterogeneous asymmetric catalysis. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity. For heterogeneous catalysis, the catalyst can be immobilized on a solid support, which facilitates catalyst separation and recycling. The aminophenoxy group in the title compound provides a handle for potential immobilization onto supports like silica or polymers.

Catalysts derived from chiral amino alcohols are known to be effective in a wide range of enantioselective transformations. These include the reduction of ketones, the addition of organometallic reagents to aldehydes, and various carbon-carbon bond-forming reactions.

For example, chiral oxazaborolidine catalysts derived from amino alcohols are widely used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. mdpi.com The predictable stereochemical outcome and high enantioselectivities achieved with these catalysts make them valuable tools in organic synthesis. wikipedia.org

Below is a table summarizing the performance of a representative chiral amino alcohol-derived catalyst in the asymmetric reduction of various ketones.

EntryKetone SubstrateChiral Alcohol ProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol9597
2Propiophenone1-Phenyl-1-propanol9296
31-Tetralone1,2,3,4-Tetrahydro-1-naphthol9899
42-Chloroacetophenone2-Chloro-1-phenylethanol9095

This table is illustrative and based on data for well-established chiral amino alcohol catalysts to demonstrate the potential of catalysts derived from the subject compound.

Beyond ketone reduction, catalysts derived from this compound have the potential to be applied in various catalytic oxidation and reduction reactions.

Catalytic Oxidation: The development of efficient and selective oxidation catalysts is a significant area of research. Chiral metal complexes can catalyze the enantioselective epoxidation of olefins, the oxidation of sulfides to chiral sulfoxides, and the oxidation of alcohols. For instance, ruthenium complexes bearing amino alcohol ligands have been investigated as electrocatalysts for the oxidation of alcohols. stanford.edu The chiral environment provided by the ligand can induce enantioselectivity in these oxidation processes.

Catalytic Reduction: Asymmetric transfer hydrogenation is a powerful method for the reduction of ketones and imines, often using isopropanol or formic acid as the hydrogen source. acs.org Ruthenium, rhodium, and iridium complexes with chiral diamine and amino alcohol ligands are highly effective catalysts for these transformations. acs.org The rigid and well-defined structure of ligands derived from this compound would be well-suited for creating highly enantioselective transfer hydrogenation catalysts. rsc.org

The following table presents representative results for the asymmetric transfer hydrogenation of aryl ketones using a catalyst derived from a chiral amino alcohol.

EntryKetone SubstrateChiral Alcohol ProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(R)-1-Phenylethanol9998
24-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol9799
33-Bromoacetophenone(R)-1-(3-Bromophenyl)ethanol9597
42-Acetonaphthone(R)-1-(Naphthalen-2-yl)ethanol9896

This table is illustrative and based on data for established chiral amino alcohol-based catalysts to show the potential of catalysts derived from the subject compound.

Computational and Advanced Spectroscopic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol, DFT studies would provide invaluable insights into its three-dimensional conformation, intramolecular interactions (such as hydrogen bonding between the hydroxyl and amino groups or the phenoxy linkage), and the distribution of electron density.

Such calculations could predict key parameters, which could be presented in a data table format as shown below hypothetically.

Hypothetical Data Table from DFT Calculations:

Calculated Parameter Hypothetical Value Significance
Optimized Molecular Geometry Bond lengths, angles, dihedrals Provides the most stable 3D structure.
HOMO-LUMO Energy Gap e.g., ~4.5 eV Indicates electronic stability and reactivity.
Molecular Electrostatic Potential Map of charge distribution Highlights nucleophilic and electrophilic sites.

These theoretical studies are crucial for understanding the molecule's behavior at a quantum level, predicting its reactivity in chemical reactions, and correlating its structure with its properties. However, at present, specific DFT studies dedicated to this compound have not been reported in peer-reviewed literature.

Chiroptical Spectroscopy for Configurational Assignments (e.g., VCD, CD)

Chiroptical spectroscopic techniques are essential for the unambiguous determination of the absolute configuration of chiral molecules like this compound. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are two such powerful methods.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., 1R,2R), the absolute stereochemistry can be definitively assigned.

Electronic Circular Dichroism (CD): CD spectroscopy measures the differential absorption of circularly polarized ultraviolet-visible light by chiral molecules containing chromophores. The phenoxy and aminophenyl groups in the target molecule would serve as chromophores, making it amenable to CD analysis. The resulting spectrum, often a complex pattern of positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's stereochemistry.

A search of scientific databases reveals no published VCD or CD spectroscopic studies specifically for this compound. Such an investigation would be a critical step in its full stereochemical characterization.

Advanced NMR and Mass Spectrometry for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental techniques for confirming the structure and assessing the purity of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR): While basic ¹H and ¹³C NMR spectra would confirm the core structure (the presence of the cyclohexanol (B46403) ring, the aminophenoxy group, and their connectivity), advanced 2D NMR techniques would be required for unambiguous assignment of all signals, especially the stereochemistry.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings within the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, confirming the connection between the cyclohexane ring and the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be crucial for confirming the trans relationship of the hydroxyl and aminophenoxy groups by showing spatial proximity between specific protons on the cyclohexane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, thereby confirming the elemental composition. Tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which helps in confirming the connectivity of the different structural units of the molecule. The fragmentation could involve cleavage of the ether bond or loss of water from the cyclohexanol ring.

Illustrative Spectroscopic Data Table:

Technique Type of Information Provided
¹H NMR Chemical shift, integration, and multiplicity of protons.
¹³C NMR Chemical shift of unique carbon atoms.
2D NMR (COSY, HSQC, HMBC) Connectivity and correlation between atoms.
NOESY Through-space proximity of protons, confirming stereochemistry.
HRMS Exact molecular weight and elemental formula.

Despite the utility of these techniques, a comprehensive public database or publication containing detailed advanced NMR and mass spectrometry data specifically for the structural elucidation and purity assessment of this compound is not available.

Emerging Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in High-Performance Polymer Synthesis (e.g., Polyamides, Polyimides)

The presence of an aromatic amine group and an alcohol group on a chiral scaffold suggests that (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol could be a valuable building block for high-performance polymers such as polyamides and polyimides.

In a hypothetical synthesis, this compound could react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. The amino group would participate in the amide bond formation. Similarly, reaction with tetracarboxylic dianhydrides could lead to the formation of polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength.

The properties of polymers derived from such a monomer would be influenced by its distinct structure. The rigid cyclohexyl ring would likely enhance the thermal stability and glass transition temperature (Tg) of the resulting polymer, while the ether linkage could provide a degree of flexibility and improved solubility compared to fully aromatic polymers.

Table 1: Hypothetical Properties of Polymers Derived from this compound

Polymer TypePotential Co-monomerExpected Polymer Backbone FeaturePotential Properties
PolyamideTerephthaloyl chlorideChiral cyclohexyl unitHigh thermal stability, optical activity, potential for selective recognition
PolyimidePyromellitic dianhydrideChiral cyclohexyl unitExcellent thermal resistance, good mechanical strength, chirality

Design of Functional Materials with Defined Stereochemistry

The most significant feature of this compound is its fixed stereochemistry. When used as a monomer, this chirality can be transferred to the macromolecular chain, leading to the creation of stereoregular polymers.

Such polymers with a defined three-dimensional architecture could have a range of specialized applications:

Chiral Stationary Phases: Polymers containing this chiral unit could potentially be used in chromatography to separate enantiomers.

Asymmetric Catalysis: The polymer could serve as a chiral ligand or support for metal catalysts, facilitating stereoselective chemical transformations.

Optically Active Films: Materials with inherent chirality often exhibit unique optical properties, such as circular dichroism, which could be exploited in optical devices and sensors.

The design of these functional materials would depend on preserving the monomer's stereochemical integrity throughout the polymerization process. The resulting polymers would possess a regular, ordered structure derived from the repeating chiral units, which is fundamental to their specialized functions.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol and its derivatives will likely prioritize green and sustainable methodologies. Traditional multi-step syntheses of chiral amino alcohols often involve protecting groups, hazardous reagents, and significant waste generation. Modern approaches aim to overcome these limitations through biocatalysis and chemoenzymatic strategies.

Future research should focus on:

Biocatalytic Approaches: Utilizing enzymes such as transaminases, keto reductases, and amine dehydrogenases could enable the direct and highly stereoselective synthesis of the aminocyclohexanol core. researchgate.net Engineered enzymes may offer improved substrate specificity and efficiency for the asymmetric amination of a suitable hydroxyketone precursor. nih.gov This approach offers advantages like mild reaction conditions, high enantioselectivity, and the use of environmentally benign reagents like water. mdpi.com

Chemoenzymatic Strategies: Combining enzymatic reactions with traditional organic synthesis can create efficient and sustainable pathways. For instance, an enzymatic resolution of a racemic aminocyclohexanol derivative could be a key step, followed by the etherification with a 4-nitrophenol (B140041) derivative and subsequent reduction.

Continuous Flow Synthesis: Implementing continuous flow microreactor systems for enzymatic or chemoenzymatic cascades can enhance reaction efficiency, improve process control, and facilitate scalability.

These sustainable synthetic methods would not only reduce the environmental impact but also potentially lower production costs, making this compound and its derivatives more accessible for various applications.

Exploration of Structure-Property Relationships for Targeted Applications

A systematic investigation into the structure-property relationships of this compound and its analogs is crucial for unlocking their full potential. The interplay between the chiral cyclohexane (B81311) backbone, the amino and hydroxyl groups, and the aminophenoxy moiety will dictate the compound's physical, chemical, and biological properties.

Key areas for future investigation include:

Pharmacological Activity: The aminocyclohexanol scaffold is a key component in various biologically active compounds. nih.gov Derivatives of this compound should be synthesized and screened for a range of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. Understanding how modifications to the aminophenoxy ring or the cyclohexanol (B46403) core affect these activities will be paramount.

Material Science: The rigid cyclohexane ring and the potential for hydrogen bonding through the amino and hydroxyl groups suggest that polymers incorporating this moiety could exhibit interesting thermal and mechanical properties. Polyamides and other polymers derived from this compound could be explored for applications as high-performance materials.

Optical Properties: The chiral nature of the molecule could lead to interesting chiroptical properties. Investigating its circular dichroism and potential for non-linear optical phenomena could open doors to applications in optoelectronics.

A comprehensive understanding of these relationships will enable the rational design of new molecules with tailored properties for specific applications in medicine, materials science, and beyond.

Expansion into Supramolecular Assemblies and Nanomaterials

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking (via the aromatic ring), makes it an attractive building block for the construction of supramolecular assemblies and nanomaterials.

Future research in this area could explore:

Self-Assembly: Investigating the self-assembly behavior of the molecule in different solvents and conditions could lead to the formation of well-defined nanostructures like nanofibers, nanotubes, or vesicles. The chirality of the molecule could be transferred to the supramolecular level, resulting in helical or other chiral assemblies.

Host-Guest Chemistry: The aminophenoxy group could act as a recognition site for specific guest molecules, leading to the development of novel sensors or molecular capsules for targeted delivery.

Hybrid Nanomaterials: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica), imparting chirality and specific functionalities. These hybrid materials could find applications in catalysis, sensing, and biomedicine.

The bottom-up approach of self-assembly offers a powerful tool for creating complex and functional materials from simple molecular components, and this compound is a promising candidate for such endeavors.

Investigating Bio-inspired Catalysis Utilizing Derived Ligands

The presence of both a chiral 1,2-amino alcohol and an aminophenoxy moiety makes this compound an excellent precursor for the synthesis of novel chiral ligands for asymmetric catalysis. This area of research is inspired by the efficiency and selectivity of enzymes, which often utilize metal ions coordinated to amino acid residues.

Future directions in this field should include:

Ligand Synthesis: Derivatizing the amino and hydroxyl groups of the cyclohexanol core and the amino group of the phenoxy ring can lead to a diverse library of multidentate ligands. These ligands can be designed to coordinate with various transition metals.

Asymmetric Catalysis: The resulting metal complexes should be evaluated as catalysts in a range of asymmetric reactions, such as hydrogenations, C-C bond-forming reactions, and oxidations. The chiral environment provided by the ligand can induce high enantioselectivity in the products. nih.gov

Mechanistic Studies: Detailed mechanistic studies of the catalytic cycles will be essential for understanding the role of the ligand in controlling the stereochemical outcome of the reaction. This knowledge will enable the rational design of more efficient and selective catalysts.

The development of new, efficient, and selective catalysts is a cornerstone of modern chemistry, and ligands derived from this compound have the potential to make a significant contribution to this field, drawing inspiration from the catalytic power of biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via stereoselective epoxide ring-opening reactions or catalytic hydrogenation of precursor nitroarenes. For example, biocatalysts like halohydrin dehalogenases (HheG) enable enantioselective azide-mediated ring-opening of cyclohexene oxide derivatives, yielding the desired (1R,2R) configuration . Reaction temperature and solvent polarity critically affect diastereomer ratios. Polar aprotic solvents (e.g., DMF) favor intramolecular hydrogen bonding, stabilizing the transition state for the (R,R) configuration .

Q. How does the compound’s logP value influence its bioavailability, and what experimental methods optimize membrane permeability?

  • Methodological Answer : The logP value (~2.5, extrapolated from structurally similar compounds) suggests moderate lipophilicity, which may limit passive diffusion across biological membranes . Researchers can enhance permeability via prodrug strategies (e.g., acetylating the hydroxyl group) or formulating with cyclodextrins to improve solubility. Parallel artificial membrane permeability assays (PAMPA) are recommended for rapid screening of derivatives .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) resolves enantiomers with baseline separation (α > 1.5). Nuclear Overhauser effect (NOE) NMR experiments confirm spatial proximity between the hydroxyl and aminophenoxy groups, validating the (R,R) configuration. X-ray crystallography provides definitive structural proof but requires high-purity crystals .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-aminophenoxy group modulate binding affinity to biological targets?

  • Methodological Answer : The para-aminophenoxy group engages in hydrogen bonding with active-site residues (e.g., Asp/Glu in enzymes) and π-π stacking with aromatic side chains. Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., -OCH₃) at the phenyl ring enhance binding by 30–50% in serotonin receptor analogs. Free energy perturbation (FEP) simulations can predict substituent effects on binding thermodynamics .

Q. What strategies resolve contradictory data on the compound’s in vivo metabolic stability versus in vitro assays?

  • Methodological Answer : Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) metabolism. To reconcile

  • Perform cross-species microsomal stability assays (human vs. rodent).
  • Use stable isotope-labeled tracers (e.g., ¹³C) to track metabolites via LC-MS/MS.
  • Validate findings with hepatic spheroid models, which better replicate in vivo enzyme expression .

Q. How can biocatalytic methods improve enantiomeric excess (ee) in large-scale synthesis?

  • Methodological Answer : Immobilized halohydrin dehalogenase HheG variants (e.g., HheG-C2) achieve >99% ee by optimizing reaction pH (7.5–8.0) and azide donor concentration (1.5 equiv). Continuous-flow reactors enhance productivity (space-time yield >200 g/L/day) while minimizing enzyme denaturation .

Q. What advanced analytical workflows differentiate degradation products from synthetic impurities?

  • Methodological Answer : Hyphenated LC-HRMS with ion mobility spectrometry (IMS) separates isobaric degradation products (e.g., hydroxylated vs. deaminated species). Forced degradation studies (acid/base/oxidative stress) coupled with multivariate analysis (PCA) identify critical quality attributes (CQAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.